2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide
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Overview
Description
(S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide is a chiral amide compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a 4-methylbenzyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, 4-methylbenzylamine, and methylamine.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a coupling reaction between (S)-2-amino-3-methylbutanoic acid and 4-methylbenzylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Methylation: The final step involves the methylation of the amide nitrogen using methylamine in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of (S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-methyl-N-(4-chlorobenzyl)propanamide: Similar structure with a chlorine substituent on the benzyl group.
(S)-2-Amino-N-methyl-N-(4-fluorobenzyl)propanamide: Similar structure with a fluorine substituent on the benzyl group.
(S)-2-Amino-N-methyl-N-(4-methoxybenzyl)propanamide: Similar structure with a methoxy substituent on the benzyl group.
Uniqueness
(S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity, binding affinity, and biological activity
Properties
IUPAC Name |
2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-4-6-11(7-5-9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYFPMBEMRMJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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